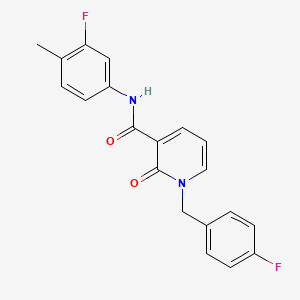
1-(4-fluorobenzyl)-N-(3-fluoro-4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-fluorobenzyl)-N-(3-fluoro-4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H16F2N2O2 and its molecular weight is 354.357. The purity is usually 95%.
BenchChem offers high-quality 1-(4-fluorobenzyl)-N-(3-fluoro-4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-fluorobenzyl)-N-(3-fluoro-4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Kinase Inhibition and Cancer Treatment
1-(4-fluorobenzyl)-N-(3-fluoro-4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is related to compounds identified as potent and selective inhibitors of the Met kinase superfamily. These inhibitors have shown significant potential in cancer treatment. For instance, a similar compound, BMS-777607, has demonstrated complete tumor stasis in a Met-dependent gastric carcinoma model and has progressed to clinical trials due to its promising efficacy and safety profile (Schroeder et al., 2009).
HIV Integrase Inhibition
Compounds structurally related to 1-(4-fluorobenzyl)-N-(3-fluoro-4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide have been studied for their role in inhibiting HIV integrase, a key enzyme in the HIV replication process. These inhibitors, including N-benzyl-5,6-dihydroxypyrimidine-4-carboxamides, have shown potent inhibition of the HIV-integrase-catalyzed strand transfer process, indicating potential as antiviral agents for AIDS treatment (Pace et al., 2007).
Synthesis and Characterization in Polymer Chemistry
The compound is also of interest in the field of polymer chemistry. Studies on related compounds, such as diphenylfluorene-based aromatic polyamides, have explored their synthesis and characterization. These studies contribute to the understanding of materials with potential applications in high-performance polymers due to their thermal stability and solubility in organic solvents (Hsiao et al., 1999).
Antimicrobial and Antitumor Activity
Research on similar compounds has revealed antimicrobial and antitumor activities. For instance, studies on N-aryl-1,4-dihydropyridine-3,5-dicarboxamides have shown notable anti-tuberculosis activity, suggesting potential use in developing new treatments for infectious diseases (Mohammadpour, 2012). Additionally, carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, including those with fluorine substituents, have exhibited potent cytotoxicity against various cancer cell lines (Deady et al., 2005).
properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F2N2O2/c1-13-4-9-16(11-18(13)22)23-19(25)17-3-2-10-24(20(17)26)12-14-5-7-15(21)8-6-14/h2-11H,12H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOBSFXHLUJBWHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluoro-4-methylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

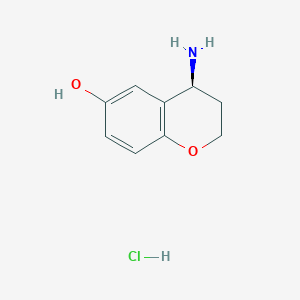
![Ethyl 4-((9-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methyl-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2885240.png)
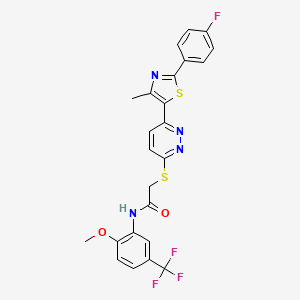
![N-(4-chlorophenyl)-2-[[4-(4-methoxyphenyl)-5-[(1-methyl-2-pyrrolyl)methyl]-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B2885242.png)
![1-[(4-Chlorophenyl)methyl]-4-[(4-methoxyphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2885243.png)

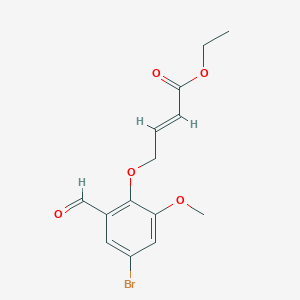
![N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide;hydrochloride](/img/structure/B2885249.png)

![Ethyl 3-[(4-fluorosulfonylphenyl)sulfonylamino]-1-methylpyrazole-4-carboxylate](/img/structure/B2885255.png)
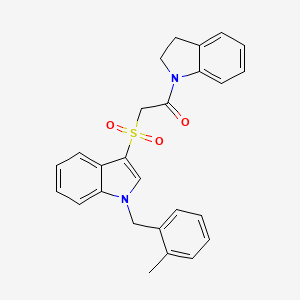
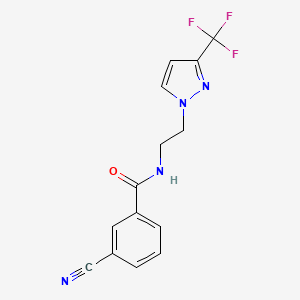
![N-(3,5-dimethoxyphenyl)-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2885259.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide](/img/structure/B2885260.png)